7-Methoxy-6-propoxyisoquinoline
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Overview
Description
7-Methoxy-6-propoxyisoquinoline is a heterocyclic organic compound belonging to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-propoxyisoquinoline typically involves the cyclization of appropriate precursors. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-6-propoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and dihydroisoquinolines .
Scientific Research Applications
7-Methoxy-6-propoxyisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-6-propoxyisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
7-Methoxyisoquinoline: Similar in structure but lacks the propoxy group.
6-Methoxyisoquinoline: Similar but with the methoxy group at a different position.
7-Methoxy-1-tetralone: An intermediate in the synthesis of opioid analgesics.
Uniqueness: 7-Methoxy-6-propoxyisoquinoline is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
7-methoxy-6-propoxyisoquinoline |
InChI |
InChI=1S/C13H15NO2/c1-3-6-16-13-7-10-4-5-14-9-11(10)8-12(13)15-2/h4-5,7-9H,3,6H2,1-2H3 |
InChI Key |
OVUHZAWDUXSXGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C=NC=CC2=C1)OC |
Origin of Product |
United States |
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